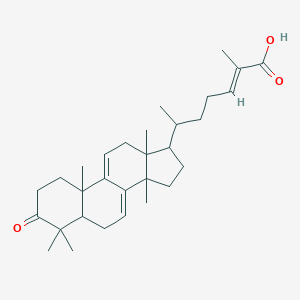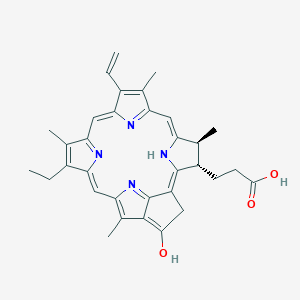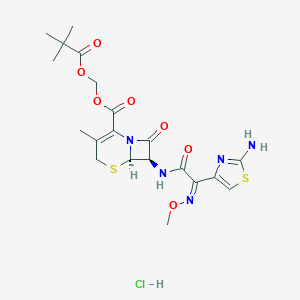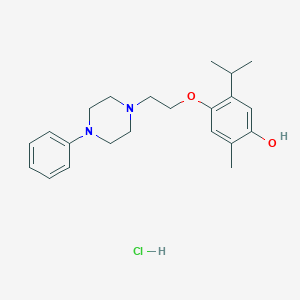
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride, commonly known as MP-10, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. MP-10 has been studied for its potential use as a treatment for various neurological and psychiatric disorders.
Mecanismo De Acción
MP-10 works by blocking the reuptake of dopamine, a neurotransmitter that plays a critical role in regulating mood, motivation, and movement. By inhibiting the reuptake of dopamine, MP-10 increases the levels of dopamine in the brain, which can improve symptoms of neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
MP-10 has been shown to increase dopamine levels in the brain, which can improve symptoms of neurological and psychiatric disorders. However, it can also cause side effects such as anxiety, agitation, and insomnia. MP-10 can also have cardiovascular effects, including increased heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has been used in preclinical studies to investigate its potential therapeutic use in various neurological and psychiatric disorders. However, its use in humans is limited due to its potential side effects and lack of safety data. MP-10 is also a controlled substance, which means it is subject to legal and regulatory restrictions.
Direcciones Futuras
Further research is needed to investigate the safety and efficacy of MP-10 in humans. Future studies could explore the potential use of MP-10 in combination with other medications for the treatment of neurological and psychiatric disorders. Additionally, research could focus on developing new dopamine reuptake inhibitors with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 4-phenylpiperazine, followed by the reaction with 2-(2-chloroethoxy)ethanol and then the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a monohydrochloride salt.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. In preclinical studies, MP-10 has been shown to increase dopamine levels in the brain, which can improve symptoms of these disorders.
Propiedades
Número CAS |
103840-25-1 |
|---|---|
Nombre del producto |
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride |
Fórmula molecular |
C22H31ClN2O2 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-methyl-4-[2-(4-phenylpiperazin-1-yl)ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-17(2)20-16-21(25)18(3)15-22(20)26-14-13-23-9-11-24(12-10-23)19-7-5-4-6-8-19;/h4-8,15-17,25H,9-14H2,1-3H3;1H |
Clave InChI |
NWYQRBAQNWQSBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC=C3.Cl |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Otros números CAS |
103840-25-1 |
Sinónimos |
2-methyl-4-[2-(4-phenylpiperazin-1-yl)ethoxy]-5-propan-2-yl-phenol hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



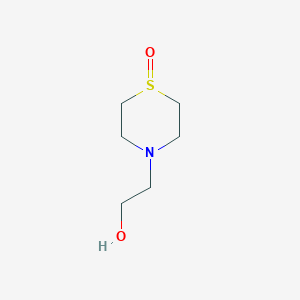
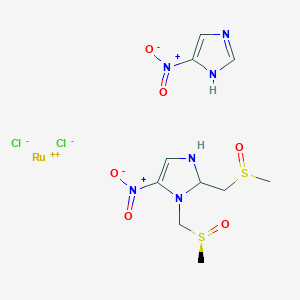
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
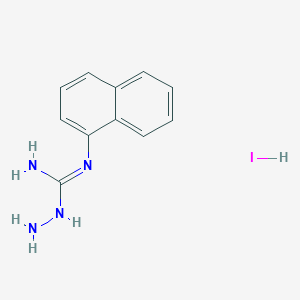
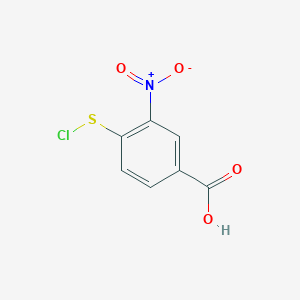
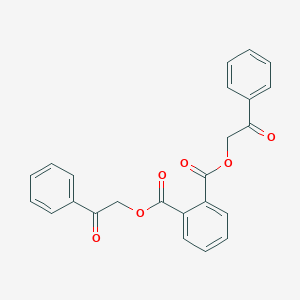
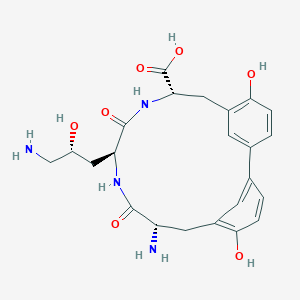
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
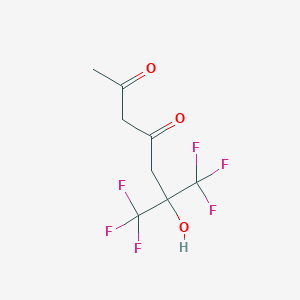
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
